N,N'-(9,10-Dihydro-9,10-dioxo-2,6-anthracenediyl)bis-1-piperidineacetamide diacetate
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Overview
Description
N,N’-(9,10-Dihydro-9,10-dioxo-2,6-anthracenediyl)bis-1-piperidineacetamide diacetate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its anthracene core, which is substituted with piperidineacetamide groups, making it a unique molecule with distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong oxidizing agents and acidic conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N’-(9,10-Dihydro-9,10-dioxo-2,6-anthracenediyl)bis-1-piperidineacetamide diacetate undergoes various chemical reactions, including:
Oxidation: The anthracene core can be further oxidized to form additional quinone structures.
Reduction: Reduction reactions can convert the quinone groups back to hydroquinone.
Substitution: The piperidineacetamide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acidic Conditions: Sulfuric acid, hydrochloric acid.
Major Products Formed
Oxidation: Formation of additional quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthracene derivatives.
Scientific Research Applications
N,N’-(9,10-Dihydro-9,10-dioxo-2,6-anthracenediyl)bis-1-piperidineacetamide diacetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore.
Mechanism of Action
The mechanism of action of N,N’-(9,10-Dihydro-9,10-dioxo-2,6-anthracenediyl)bis-1-piperidineacetamide diacetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s anthracene core can intercalate with DNA, disrupting cellular processes and leading to its potential therapeutic effects. Additionally, the piperidineacetamide groups can interact with specific protein targets, modulating their activity and contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
9,10-Anthraquinone-2,6-disulfonic acid disodium salt: Similar anthracene core but with sulfonic acid groups.
9,10-Dihydro-9,10-dihydroxyphenanthrene: Similar structure but with hydroxyl groups instead of piperidineacetamide groups
Uniqueness
N,N’-(9,10-Dihydro-9,10-dioxo-2,6-anthracenediyl)bis-1-piperidineacetamide diacetate is unique due to its combination of the anthracene core with piperidineacetamide groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
CAS No. |
134888-24-7 |
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Molecular Formula |
C32H40N4O8 |
Molecular Weight |
608.7 g/mol |
IUPAC Name |
acetic acid;N-[9,10-dioxo-6-[(2-piperidin-1-ylacetyl)amino]anthracen-2-yl]-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C28H32N4O4.2C2H4O2/c33-25(17-31-11-3-1-4-12-31)29-19-7-9-21-23(15-19)27(35)22-10-8-20(16-24(22)28(21)36)30-26(34)18-32-13-5-2-6-14-32;2*1-2(3)4/h7-10,15-16H,1-6,11-14,17-18H2,(H,29,33)(H,30,34);2*1H3,(H,3,4) |
InChI Key |
JLAQNABKUFWNNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1CCN(CC1)CC(=O)NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=CC(=C4)NC(=O)CN5CCCCC5 |
Origin of Product |
United States |
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